molecular formula C12H13FO2 B12841558 ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate

ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate

Cat. No.: B12841558
M. Wt: 208.23 g/mol
InChI Key: QTSSAQZLIITOFS-JQWIXIFHSA-N
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Description

Ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with a fluoro group and a phenyl group, making it an intriguing subject for stereochemical studies and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds or carbenes. One common method is the reaction of styrene with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring . The stereochemistry of the product can be controlled using chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce cyclopropanol derivatives.

Scientific Research Applications

Ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.

    Ethyl 2-phenylcyclopropane-1-carboxylate: A similar compound without the fluoro group.

    Methyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate: A similar compound with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the fluoro group, which can significantly influence its reactivity and binding properties compared to its analogs .

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12-/m0/s1

InChI Key

QTSSAQZLIITOFS-JQWIXIFHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@]1(C2=CC=CC=C2)F

Canonical SMILES

CCOC(=O)C1CC1(C2=CC=CC=C2)F

Origin of Product

United States

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